

"Ethyl 2-(3-fluorophenyl)acetate" molecular structure and formula

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Compound of Interest

Compound Name: Ethyl 2-(3-fluorophenyl)acetate

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An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)acetate

This technical guide provides a comprehensive overview of **Ethyl 2-(3-fluorophenyl)acetate**, a key intermediate in the synthesis of pharmaceuticals and a valuable building block in organic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, physicochemical properties, synthesis, and its role in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1]

Molecular Structure and Formula

Ethyl 2-(3-fluorophenyl)acetate is an organic compound characterized by an ethyl ester functional group attached to a phenylacetic acid backbone, with a fluorine atom substituted at the meta-position of the phenyl ring.

Molecular Formula: C10H11FO2[1][2][3]

Molecular Structure:

Synonyms:

ethyl 3-fluorophenylacetate[2]



- (3-Fluorophenyl)acetic acid ethyl ester[2]
- Benzeneacetic acid, 3-fluoro-, ethyl ester[2]

Physicochemical Properties

A summary of the key quantitative data for **Ethyl 2-(3-fluorophenyl)acetate** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	587-47-3	[1][2][3]
Molecular Weight	182.19 g/mol	[1][2][3]
Appearance	Liquid	[2]
Boiling Point	126-129 °C (at 28 Torr)	[3]
223.97 °C (at 760 mmHg)	[1]	
Density (Predicted)	1.118 ± 0.06 g/cm ³	[3]
Purity	Typically ≥97%	[2]
Storage Conditions	Room temperature, sealed in a dry environment	[3]

Experimental Protocols Synthesis via Fischer Esterification

A common and efficient method for the synthesis of **Ethyl 2-(3-fluorophenyl)acetate** is the Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.

Reaction:

(3-Fluorophenyl)acetic acid + Ethanol ≠ Ethyl 2-(3-fluorophenyl)acetate + Water



Materials:

- 3-Fluorophenylacetic acid
- Absolute Ethanol (used in excess, also as solvent)
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate (saturated aqueous solution)
- Brine (saturated agueous sodium chloride solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
- Dichloromethane or Diethyl Ether (for extraction)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
- Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the excess ethanol under reduced pressure using a rotary evaporator.
 - o Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
 - Transfer the organic solution to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with



brine.

- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Ethyl 2-(3-fluorophenyl)acetate**.
- Purification: The crude product can be further purified by vacuum distillation to yield the final product as a clear liquid.

Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis of **Ethyl 2-(3-fluorophenyl)acetate** via Fischer Esterification.



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Caption: Synthesis workflow for **Ethyl 2-(3-fluorophenyl)acetate**.

Spectroscopic Characterization Data

While specific experimental spectra for **Ethyl 2-(3-fluorophenyl)acetate** were not found in the conducted search, the expected spectral characteristics can be inferred from the functional groups present in the molecule. Researchers should verify the identity and purity of the synthesized compound using standard analytical techniques.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm for the -CH₃ and a quartet around 4.1 ppm for the -OCH₂-), a singlet for the benzylic protons (-CH₂-) around 3.6 ppm, and a complex multiplet pattern in the aromatic region (around 6.9-7.4 ppm) due to the protons on the fluorophenyl ring.
- 13C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the aromatic ring (with C-F coupling), and the



carbons of the ethyl group.

- IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations and absorptions characteristic of the aromatic ring.
- Mass Spectrometry: The mass spectrum should show the molecular ion peak (M+) at m/z = 182.19. Common fragmentation patterns for ethyl esters would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

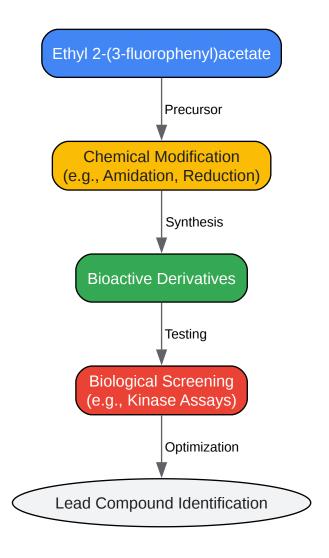
Applications in Drug Discovery and Development

Ethyl 2-(3-fluorophenyl)acetate serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the fluorophenyl group is of particular interest in medicinal chemistry as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. [1]

This compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including those being investigated for neurological and psychiatric conditions such as anxiety and depression.[1] The ester functionality provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds during the drug discovery process.[1] For instance, related N-(3-fluorophenyl) amides have been explored as kinase inhibitors, highlighting a potential avenue for the derivatization of **Ethyl 2-(3-fluorophenyl)acetate**.

The logical relationship for its role as a building block in drug discovery is depicted below.





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Caption: Role as a building block in drug discovery.

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